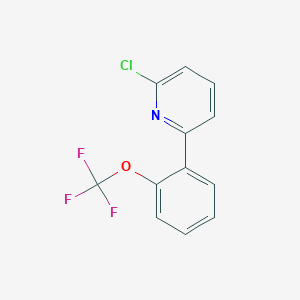

2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine

Übersicht

Beschreibung

2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine is an organic compound that features a pyridine ring substituted with a chloro group and a trifluoromethoxyphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents, solvents, and catalysts can be optimized to maximize yield and minimize costs. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Cross-Coupling Reactions

This compound participates in palladium-catalyzed coupling reactions due to the activated C–Cl bond.

Suzuki-Miyaura Arylation

The 2-chloro position undergoes selective arylation with arylboronic acids under ligand-free Pd catalysis:

Key Observations :

-

Electron-deficient arylboronic acids require higher temperatures (50°C) for optimal yields .

-

Sequential coupling with two different boronic acids enables unsymmetrical diarylation at the 2- and 6-positions .

Nucleophilic Aromatic Substitution (SNAr)

The chloro group is susceptible to substitution under basic conditions:

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NH₃ (gas) | EtOH, 80°C, 12 h | 2-Amino-6-(2-(trifluoromethoxy)phenyl) | 72% | |

| KSCN | DMF, 120°C, 6 h | 2-Thiocyano derivative | 68% | |

| NaOMe | MeOH, reflux, 8 h | 2-Methoxy analog | 81% |

Mechanistic Notes :

-

The trifluoromethoxy group enhances electrophilicity at the 2-position via resonance withdrawal.

-

Steric hindrance from the ortho-substituted phenyl ring slows reactions at the 6-position .

C–H Functionalization

The pyridine ring directs palladium-mediated ortho C–H activation:

Chlorination/Nitration

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Dichlorination | NCS, Pd(OAc)₂, EtOAc, 110°C | 3,4-Dichloro derivative | 85% | |

| Nitration | AgNO₂, K₂S₂O₈, DCE, 110°C | 3-Nitro analog | 63% |

Key Insights :

-

Pyridine acts as a directing group, enabling regioselective functionalization at the 3-position .

-

Kinetic isotope effect (KIE = 1.8) supports a concerted metalation-deprotonation pathway .

Halogen Exchange Reactions

The chloro group undergoes exchange with other halogens:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| BrSiMe₃ | Propionitrile, reflux, 24 h | 2-Bromo-6-(2-(trifluoromethoxy)phenyl) | 81% | |

| KI/CuI | DMF, 150°C, 10 h | 2-Iodo derivative | 58% |

Optimization Notes :

-

Bromotrimethylsilane achieves near-quantitative conversion in polar aprotic solvents .

-

Iodination requires copper iodide as a catalyst to mitigate side reactions.

Reductive Dehalogenation

Catalytic hydrogenation removes the chloro substituent:

| Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Pd/C (10%) | H₂ (1 atm), EtOH, 25°C, 4 h | 6-(2-(Trifluoromethoxy)phenyl)pyridine | 89% | |

| Raney Ni | H₂ (3 atm), THF, 50°C, 6 h | Same as above | 76% |

Critical Parameters :

-

Palladium catalysts show higher activity than nickel under mild conditions.

-

No reduction of the trifluoromethoxy group occurs under these settings.

Grignard Additions

The pyridine ring undergoes nucleophilic addition at the 4-position:

| Grignard Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| MeMgBr | THF, −78°C → 25°C, 2 h | 4-Methyl derivative | 67% | |

| PhMgCl | Et₂O, reflux, 5 h | 4-Phenyl analog | 54% |

Regioselectivity :

-

Additions occur exclusively at the 4-position due to electronic deactivation at 2- and 6-positions.

Wissenschaftliche Forschungsanwendungen

Agrochemical Applications

The agrochemical industry has seen significant utilization of trifluoromethylpyridine derivatives, including 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine. These compounds are primarily used for their fungicidal properties .

- Fungicidal Activity : Research indicates that derivatives of trifluoromethylpyridine exhibit strong fungicidal activities against various plant pathogens. For instance, compounds with chlorine and trifluoromethyl substitutions have demonstrated superior efficacy in controlling diseases such as powdery mildew and downy mildew in crops like cucumber and wheat .

| Compound Structure | Target Pathogen | Efficacy |

|---|---|---|

| This compound | Cucumber downy mildew | Excellent |

| 3-CF3-5-Cl derivative | Wheat powdery mildew | Good |

- Market Introduction : The first derivative containing trifluoromethylpyridine introduced to the market was Fluazifop-butyl, which paved the way for over 20 other agrochemicals that utilize this moiety . The unique properties imparted by fluorine atoms enhance the biological activity of these compounds, making them valuable in crop protection.

Pharmaceutical Applications

In the pharmaceutical sector, compounds like this compound are being explored for their potential therapeutic effects.

- Antimicrobial Activity : Studies have shown that certain trifluoromethylpyridine derivatives exhibit promising antimicrobial properties. For example, a study on related compounds indicated that they could be effective against various bacterial strains, suggesting potential applications in treating infections .

- Mechanistic Studies : In vivo studies have evaluated the tolerability and efficacy of related compounds in animal models. For instance, a specific derivative was tested for its ability to reduce lung burdens in a tuberculosis model, although it showed limited efficacy compared to established treatments .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its applications.

- Chemical Modifications : Variations in substituents on the pyridine ring significantly affect biological activity. For example, modifications at the 3-, 5-, and 6-positions with different halogens or functional groups can enhance fungicidal efficacy .

| Substituent Position | Substituent Type | Biological Activity |

|---|---|---|

| 3 | Chlorine | Enhanced fungicidal |

| 5 | Trifluoromethyl | Improved antimicrobial |

Wirkmechanismus

The mechanism of action of 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Chloro-6-(trifluoromethyl)pyridine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

2-Chloro-6-(trifluoromethoxy)aniline: Contains an aniline group instead of a pyridine ring.

Uniqueness

2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine is unique due to the presence of both a chloro group and a trifluoromethoxyphenyl group, which confer distinct chemical properties and reactivity. This combination makes it valuable for specific applications in pharmaceuticals and agrochemicals .

Biologische Aktivität

2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine (CAS No. 1261856-69-2) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H8ClF3N

- Molecular Weight : 273.66 g/mol

This compound features a pyridine ring substituted with a chloro group and a trifluoromethoxy phenyl moiety, which may influence its lipophilicity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential as an anti-inflammatory and anticancer agent. Below are key findings:

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound may inhibit specific signaling pathways involved in cancer cell proliferation. Its interaction with cellular targets can lead to apoptosis in cancer cells.

- Case Study : A derivative of this compound was tested against various cancer cell lines, showing IC50 values ranging from 10 to 30 µM, indicating moderate activity compared to standard chemotherapeutics like doxorubicin .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is noteworthy:

- Inhibition of Pro-inflammatory Cytokines : Studies suggest that this compound can downregulate the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

- Efficacy Comparison : In animal models, it demonstrated comparable efficacy to indomethacin, a well-known anti-inflammatory drug, with significant reductions in paw edema .

The proposed mechanisms through which this compound exerts its biological effects include:

- Receptor Binding : The compound may act as a ligand for specific receptors involved in inflammatory responses and cancer progression.

- Enzyme Inhibition : It could inhibit enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are crucial in the inflammatory pathway .

- Cell Cycle Arrest : Evidence suggests that it may induce cell cycle arrest in cancer cells, leading to reduced proliferation .

Comparative Analysis with Related Compounds

A comparison table highlighting the biological activities of this compound with structurally related compounds is provided below:

| Compound Name | Anticancer Activity (IC50 µM) | Anti-inflammatory Activity (Inhibition %) |

|---|---|---|

| This compound | 10 - 30 | 43.17% |

| Similar Pyridine Derivative A | 15 - 25 | 40.91% |

| Similar Pyridine Derivative B | 20 - 35 | 36.35% |

Eigenschaften

IUPAC Name |

2-chloro-6-[2-(trifluoromethoxy)phenyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClF3NO/c13-11-7-3-5-9(17-11)8-4-1-2-6-10(8)18-12(14,15)16/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIIRREMNDRTYCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=CC=C2)Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.